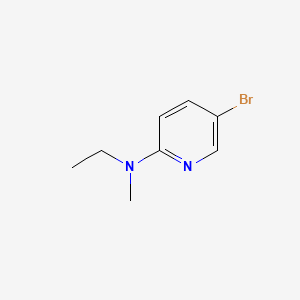

5-bromo-N-ethyl-N-methylpyridin-2-amine

Overview

Description

5-bromo-N-ethyl-N-methylpyridin-2-amine: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, and ethyl and methyl groups attached to the nitrogen atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-ethyl-N-methylpyridin-2-amine typically involves the bromination of N-ethyl-N-methylpyridin-2-amine. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-bromo-N-ethyl-N-methylpyridin-2-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom, resulting in the formation of N-ethyl-N-methylpyridin-2-amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include N-ethyl-N-methylpyridin-2-amine derivatives with various functional groups.

Oxidation Products: Oxidized derivatives of the original compound.

Reduction Products: N-ethyl-N-methylpyridin-2-amine.

Scientific Research Applications

Chemistry: 5-bromo-N-ethyl-N-methylpyridin-2-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds.

Biology: In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 5-bromo-N-ethyl-N-methylpyridin-2-amine depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the pyridine ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

- 5-bromo-N-methylpyridin-2-amine

- 5-bromo-N-ethylpyridin-2-amine

- 5-chloro-N-ethyl-N-methylpyridin-2-amine

Comparison: Compared to its analogs, 5-bromo-N-ethyl-N-methylpyridin-2-amine has unique structural features that may influence its reactivity and biological activity. The presence of both ethyl and methyl groups on the nitrogen atom can affect the compound’s steric and electronic properties, potentially leading to different pharmacological profiles and chemical reactivity.

Biological Activity

5-Bromo-N-ethyl-N-methylpyridin-2-amine (CAS No. 1197294-56-6) is a pyridine derivative that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₀BrN₂, with a molecular weight of approximately 216.08 g/mol. Its structure features a bromine atom at the 5-position of the pyridine ring and ethyl and methyl groups attached to the nitrogen atoms at the 2-position. This unique configuration contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound's efficacy was compared to standard antibiotics, where it demonstrated comparable or superior inhibition zones in disk diffusion assays .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown potential anti-inflammatory activity. Studies have indicated that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory responses. The compound's mechanism may involve the modulation of signaling pathways associated with inflammation .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Notably, it has been tested on various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The results indicated that the compound can induce apoptosis and inhibit cell proliferation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| PC3 | 30 |

The compound's ability to disrupt cell cycle progression and induce apoptotic pathways has been attributed to its structural features, which facilitate interactions with cellular targets .

The biological activity of this compound is influenced by its structural characteristics. The presence of the bromine atom and the nitrogen substituents allows for various non-covalent interactions such as hydrogen bonding and π–π stacking with biological macromolecules. This facilitates binding to enzymes or receptors involved in disease processes.

Interaction Studies

Recent docking studies have provided insights into the binding affinity of this compound with specific biological targets:

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| Cyclooxygenase (COX) | -8.5 |

| Protein kinase B (AKT) | -9.0 |

| Histone deacetylase (HDAC) | -7.8 |

These interactions suggest that the compound may serve as a lead in developing new therapeutic agents targeting inflammation and cancer .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antibacterial properties of several pyridine derivatives included this compound, which showed notable activity against Staphylococcus aureus with an MIC value significantly lower than that of conventional antibiotics like ceftriaxone .

- Cancer Cell Line Studies : In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound resulted in increased levels of lactate dehydrogenase (LDH), indicating cell membrane damage and apoptosis induction at concentrations as low as 25 µM .

Properties

IUPAC Name |

5-bromo-N-ethyl-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-3-11(2)8-5-4-7(9)6-10-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGQKVZZOLPQBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.